N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is an organic compound with the molecular formula C19H26N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, while reduction may produce this compound .
Scientific Research Applications
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine include other carbazole derivatives, such as:
- N-ethylcarbazole
- N-methylcarbazole
- 6-methylcarbazole .
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexyl and methyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to distinct properties and applications, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-13-10-11-17-16(12-13)15-8-5-9-18(19(15)21-17)20-14-6-3-2-4-7-14/h10-12,14,18,20-21H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQYLXESARPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385609 |
Source
|
Record name | N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118498-97-8 |
Source
|
Record name | N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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